molecular formula C42H73N15O10S2 B590711 H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 CAS No. 137362-30-2

H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Katalognummer: B590711
CAS-Nummer: 137362-30-2
Molekulargewicht: 1012.261
InChI-Schlüssel: OHOIEOXQKKDANY-YYGRSCHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a useful research compound. Its molecular formula is C42H73N15O10S2 and its molecular weight is 1012.261. The purity is usually 95%.
BenchChem offers high-quality H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

137362-30-2

Molekularformel

C42H73N15O10S2

Molekulargewicht

1012.261

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C42H73N15O10S2/c1-23(2)19-30(34(44)61)56-36(63)27(8-6-16-50-42(47)48)52-37(64)28(13-17-68-3)55-38(65)29(14-18-69-4)54-35(62)26(7-5-15-49-41(45)46)53-39(66)31(20-24-9-11-25(59)12-10-24)57-40(67)32(22-58)51-33(60)21-43/h9-12,23,26-32,58-59H,5-8,13-22,43H2,1-4H3,(H2,44,61)(H,51,60)(H,52,64)(H,53,66)(H,54,62)(H,55,65)(H,56,63)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI-Schlüssel

OHOIEOXQKKDANY-YYGRSCHNSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)CN

Herkunft des Produkts

United States

Foundational & Exploratory

H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the peptide Myomodulin B , identified by the sequence H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 .

Structural Characterization, Biological Mechanism, and Experimental Protocols[1]

Executive Summary

Myomodulin B (MM-B) is a bioactive neuropeptide originally isolated from the central nervous system of the marine mollusk Aplysia californica (California sea hare). It belongs to the myomodulin family of peptide cotransmitters, which play a critical role in the modulation of neuromuscular activity.

Functionally, Myomodulin B acts as a neuromodulator at the Accessory Radula Closer (ARC) muscle. Unlike classical neurotransmitters that trigger rapid depolarization, MM-B modifies the excitability and contraction dynamics of the muscle fibers, primarily by potentiating contractions elicited by the primary motor neurons. Its sequence, Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 , is distinct from Myomodulin A (PMSMLRL-NH2) by the N-terminal extension and specific internal residues, though it shares the conserved C-terminal Met-Leu-Arg-Leu-NH2 motif characteristic of the family.

Chemical Identifiers & Physicochemical Properties

Parameter Data
Common Name Myomodulin B (MM-B)
Sequence (3-Letter) H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH₂
Sequence (1-Letter) GSYRMMRL-NH₂
CAS Number 137362-30-2
Molecular Formula C₄₁H₇₁N₁₅O₁₀S₂
Molecular Weight 1014.24 g/mol (Average)
Isoelectric Point (pI) ~11.0 (Predicted, highly basic due to Arg residues)
Solubility Soluble in water; slightly soluble in acetonitrile/water mixtures.[1]
Purity Standard ≥95% (HPLC) for biological assays; TFA salt is common.
Structural Nuances[3][4]
  • C-Terminal Amidation: The peptide is naturally amidated (-NH₂), which is critical for its biological receptor binding affinity and resistance to carboxypeptidase degradation.

  • Methionine Residues: The presence of two Methionine (Met) residues at positions 5 and 6 renders the peptide susceptible to oxidation (sulfoxide formation). Handling requires reducing environments or careful lyophilization.

Biological Mechanism of Action

Myomodulin B functions within the ARC neuromuscular system , a model system for studying synaptic plasticity and cotransmission.

The B15/B16 Motor Neuron System

The ARC muscle is innervated by two cholinergic motor neurons: B15 and B16 .

  • B15: Releases Acetylcholine (ACh) and Small Cardioactive Peptides (SCPs).

  • B16: Releases Acetylcholine (ACh) and Myomodulin B (along with Myomodulin A).

Postsynaptic Potentiation

When released from B16, Myomodulin B acts postsynaptically on the ARC muscle fibers.

  • Potentiation: MM-B increases the amplitude of muscle contractions elicited by ACh.

  • Relaxation Rate: It increases the relaxation rate of the muscle, allowing for faster cycling of the biting behavior.

  • Ionic Mechanism: The potentiation is mediated by the modulation of potassium channels. MM-B inhibits a specific background K⁺ current (S-like current) and/or modulates calcium handling. By reducing outward K⁺ current, the muscle fiber membrane resistance increases, or the membrane slightly depolarizes, making the excitatory junction potentials (EJPs) generated by ACh larger and more effective at triggering calcium influx.

Distinction from Myomodulin A

While structurally related, MM-B and MM-A have distinct dose-response profiles. High concentrations of MM-A can inhibit contractions, whereas MM-B consistently potentiates contractions without the high-dose inhibitory phase, suggesting subtle differences in receptor interaction or downstream signaling coupling.

Visualization: Neuromodulatory Pathway

The following diagram illustrates the cotransmission logic where Myomodulin B modulates the primary cholinergic signal.

Myomodulin_Mechanism cluster_legend Legend B16 Motor Neuron B16 ACh Acetylcholine (ACh) B16->ACh Co-release MMB Myomodulin B (GSYRMMRL-NH2) B16->MMB Co-release Receptor_ACh nAChR (Nicotinic Receptor) ACh->Receptor_ACh Binds Receptor_MM Myomodulin Receptor (GPCR) MMB->Receptor_MM Binds Depol Membrane Depolarization (EJP) Receptor_ACh->Depol Cation Influx K_Channel Background K+ Channel (S-Type) Receptor_MM->K_Channel Inhibits (Close) K_Channel->Depol Increases Input Resistance & Excitability Calcium Ca2+ Influx Depol->Calcium Contraction ARC Muscle Contraction Calcium->Contraction key1 Blue: Source Neuron key2 Yellow: Modulator key3 Green: Physiological Outcome

Caption: Schematic of the B16-ARC neuromuscular junction showing Myomodulin B's role in inhibiting K+ efflux to potentiate ACh-driven depolarization.[2]

Experimental Protocols

Peptide Synthesis (Fmoc-SPPS)

To generate high-purity Myomodulin B for research, Solid-Phase Peptide Synthesis (SPPS) is required.

Reagents:

  • Rink Amide MBHA resin (for C-terminal amide).

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Leu-OH.

  • Coupling: HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Loading: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% piperidine, 2 x 10 min).

  • Coupling Cycles:

    • Activate Fmoc-AA (4 eq) with HBTU (3.9 eq) and DIEA (8 eq).

    • Add to resin, shake for 45 min at room temperature.

    • Wash with DMF (3x), DCM (3x).

    • Monitor completion via Kaiser test (Ninhydrin).

  • Methionine Precaution: Use degassed solvents throughout to prevent oxidation of Met residues to sulfoxides. Alternatively, use Fmoc-Met(O)-OH and reduce post-cleavage, though direct synthesis with inert atmosphere is preferred.

  • Cleavage: Treat resin with TFA/Triisopropylsilane/Water/EDT (94:1:2.5:2.5) for 2-3 hours. Ethanedithiol (EDT) is crucial as a scavenger to protect Met and Tyr.

  • Precipitation: Filter resin, precipitate filtrate in ice-cold diethyl ether. Centrifuge and wash 3x.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).

  • Validation: ESI-MS must confirm Mass ~1014.2 Da.

ARC Muscle Bioassay (Functional Validation)

This protocol validates the biological activity of the synthesized peptide.

  • Preparation: Dissect the ARC muscle from Aplysia californica with the buccal ganglion attached (or use isolated muscle strips).

  • Mounting: Mount the muscle vertically in a perfusion chamber containing artificial seawater (ASW) at 15°C. Attach the tendon to an isometric force transducer.

  • Stimulation:

    • Control: Stimulate the motor nerve (buccal nerve 2 or 3) or apply Acetylcholine (10⁻⁵ M) pulses to elicit baseline contractions.

  • Application: Peruse Myomodulin B (10⁻⁹ M to 10⁻⁶ M) into the bath.

  • Readout:

    • Observe the amplitude of contraction. A >20% increase indicates potentiation.

    • Observe the relaxation time (time to 50% decay). MM-B typically decreases relaxation time (faster relaxation).

  • Specificity Check: Wash out with ASW. The effect should be reversible.

References

  • Miller, M. W., et al. (1993). "The Myomodulin-related Neuropeptides: Characterization of a Gene Encoding a Family of Peptide Cotransmitters in Aplysia." Journal of Neuroscience, 13(8), 3358-3367. Link

  • Cropper, E. C., et al. (1987). "Myomodulin: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia." Proceedings of the National Academy of Sciences (PNAS), 84(15), 5483-5487. Link

  • Brezina, V., et al. (1995). "Nine members of the myomodulin family of peptide cotransmitters at the B16-ARC neuromuscular junction of Aplysia." Journal of Neurophysiology, 74(1), 54-72. Link

  • Orekhova, I. V., et al. (2003). "Multiple Presynaptic and Postsynaptic Sites of Inhibitory Modulation by Myomodulin at ARC Neuromuscular Junctions of Aplysia." Journal of Neurophysiology, 89(3). Link

Sources

Structural Properties of Amidated Octapeptides Containing Met-Met

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural properties, redox-responsiveness, and self-assembly mechanisms of amidated octapeptides containing the Methionine-Methionine (Met-Met) motif.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Peptide Therapeutics Developers

Executive Summary: The Met-Met Motif as a Structural Switch

In peptide engineering, the inclusion of a contiguous Methionine-Methionine (Met-Met ) motif within an amidated octapeptide scaffold creates a unique "structural switch." Unlike aliphatic hydrophobic residues (Leu, Val, Ile) that serve purely as structural anchors, the Met-Met motif introduces redox-sensitivity and sulfur-mediated flexibility .

C-terminal amidation (


) is critical in this context. It neutralizes the C-terminal carboxylate charge, thereby stabilizing secondary structures (particularly 

-helices) via dipole moment alignment and preventing charge repulsion in self-assembling systems.

This guide explores how the interplay between the hydrophobic Met-Met core and the stabilizing C-terminal amide governs folding, aggregation, and oxidative responsiveness.

Structural Mechanics of the Met-Met Motif

The Sulfur-Sulfur Interaction

The Met-Met sequence is not merely two hydrophobic residues side-by-side. The sulfur atoms in the thioether side chains exhibit unique non-covalent interactions:

  • S···S Interactions: In the native state, the sulfur atoms can engage in face-to-face or face-to-edge interactions, contributing to a "sticky" hydrophobic patch that promotes self-assembly.

  • Flexibility: The methylene bridges (

    
    ) give Met high conformational entropy compared to branched amino acids (Val, Ile). This allows the Met-Met motif to act as a flexible hinge that can adapt to different binding interfaces or packing arrangements.
    
Secondary Structure Propensities

The structural fate of an amidated Met-Met octapeptide depends heavily on the solvent environment and the flanking residues:

EnvironmentDominant StructureMechanism
Aqueous Solution Random Coil / Dynamic Aggregate Met-Met is hydrophobic but flexible. Without a rigid scaffold, the peptide fluctuates. Amidation prevents charge repulsion, encouraging loose aggregation.
Membrane / Micelle

-Helix
The C-terminal amide stabilizes the helix dipole. The Met-Met motif inserts into the lipid bilayer, anchoring the helix.
High Concentration

-Sheet (Amyloid-like)
Met-Met motifs stack via hydrophobic interactions (zipper effect), driving fibrillization. This is analogous to the Met35 region in Amyloid-

.

The Redox Switch: Oxidation-Induced Unfolding

The most critical feature of Met-Met peptides is their sensitivity to Reactive Oxygen Species (ROS).

Mechanism of Action

Upon exposure to oxidants (e.g.,


), the hydrophobic Methionine thioether (

) is converted to the hydrophilic Methionine Sulfoxide (

).
  • Native State (Met-Met): Hydrophobic, prone to

    
    -sheet aggregation or helix membrane insertion.
    
  • Oxidized State (MetO-MetO): Highly polar. The introduction of oxygen atoms disrupts the hydrophobic core, causing:

    • Helix Unraveling: Loss of membrane anchor.

    • Fibril Disassembly: Disruption of the hydrophobic steric zipper.

Visualization of the Redox Pathway

The following diagram illustrates the structural transition of a Met-Met octapeptide under oxidative stress.

RedoxSwitch Native Native Octapeptide (Hydrophobic Met-Met) Aggregated Self-Assembled Fibrils (Beta-Sheet Stacking) Native->Aggregated High Conc. Hydrophobic Effect Oxidation Oxidative Stress (+ ROS / H2O2) Native->Oxidation ROS Exposure Aggregated->Oxidation ROS Exposure Oxidized Oxidized Peptide (Hydrophilic MetO-MetO) Oxidation->Oxidized Conversion to Sulfoxide Disassembled Soluble Monomers (Random Coil) Oxidized->Disassembled Electrostatic/Polar Repulsion

Caption: Figure 1: The Met-Met Redox Switch. Oxidation converts the hydrophobic assembly into soluble monomers by altering side-chain polarity.

Experimental Protocols

Synthesis of C-Terminal Amidated Met-Met Peptides

Principle: Standard Solid Phase Peptide Synthesis (SPPS) using Rink Amide resin is required to generate the C-terminal amide.

Protocol:

  • Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g). This resin yields a peptide amide (

    
    ) upon cleavage.
    
  • Coupling: Use Fmoc-Met-OH with HBTU/DIEA activation. Note: For the Met-Met sequence, double coupling is recommended to ensure complete reaction due to the flexibility and potential steric bulk of the protecting groups.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5). Crucial: Add Ammonium Iodide (NH4I) or Dimethyl Sulfide (DMS) as scavengers to prevent premature oxidation of Met to Met(O) during cleavage.

  • Purification: RP-HPLC using a C18 column. Maintain acidic pH (0.1% TFA) to suppress oxidation.

Characterizing Structural Transitions

To validate the "Met-Met" structural properties, a multi-modal approach is necessary.

MethodPurposeExpected Result (Native)Expected Result (Oxidized)
Circular Dichroism (CD) Secondary StructureMinima at 208/222 nm (

-helix) or 218 nm (

-sheet).
Shift to 200 nm minimum (Random Coil).
Thioflavin T (ThT) Assay Aggregation KineticsHigh fluorescence (Amyloid-like fibrils).Low/No fluorescence (Disassembly).
LC-MS Oxidation StateMass

.
Mass

Da (for two oxygens).
Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_char Phase 2: Characterization cluster_ox Phase 3: Redox Testing S1 SPPS on Rink Amide Resin (Fmoc Strategy) S2 Cleavage with Scavengers (Prevent Met Oxidation) S1->S2 C1 RP-HPLC Purification (Isolate Reduced Form) S2->C1 C2 CD Spectroscopy (Secondary Structure) C1->C2 C3 ThT Fluorescence Assay (Aggregation Kinetics) C1->C3 O1 Incubate with H2O2 C2->O1 C3->O1 O2 Re-assess Structure (CD/ThT) O1->O2

Caption: Figure 2: Workflow for synthesizing and validating the structural properties of Met-Met amidated peptides.

Case Study: Relevance to Bioactive Peptides

While specific "Met-Met octapeptides" are often de novo designed models, this structural logic applies to known bioactive peptides:

  • CCK-8 (Cholecystokinin-8): Sequence Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.[1]

    • Although the Mets are not contiguous, CCK-8 relies on the C-terminal amide for high-affinity GPCR binding. Oxidation of the Met residues destroys bioactivity by altering the conformation required for the receptor pocket [1].

  • Amyloid-

    
     (35-Met Region): 
    
    • The Met35 residue in A

      
       is a key driver of aggregation. Model peptides containing Met-Met motifs are used to simulate this hydrophobic clustering. Oxidation of these motifs has been shown to inhibit fibrillization, validating the "Redox Switch" concept [2].
      

Conclusion

Amidated octapeptides containing the Met-Met motif represent a versatile scaffold for responsive materials. The C-terminal amidation provides the necessary baseline stability for secondary structure formation, while the Met-Met motif acts as a tunable sensor that shifts the peptide from an aggregated/helical state to a disordered state upon oxidation. This property is highly valuable for designing redox-responsive drug delivery systems and understanding oxidative stress mechanisms in neurodegenerative diseases.

References
  • Mollison, K. W., et al. (1989).[2] Identification of receptor-binding residues in the inflammatory complement protein C5a by site-directed mutagenesis.[2] Proceedings of the National Academy of Sciences, 86(1), 292–296.[2] Link(Context: Discusses receptor binding residues and the role of Met/oxidation in peptide activity).

  • Yaguchi, A., et al. (2024).[3][4] ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition and Antioxidant Cell Protection.[4] Biomacromolecules, 25(6). Link(Context: Describes the design of Met-containing self-assembling peptides and their redox-triggered phase transition).

  • Gómez-Tamayo, J. C., et al. (2016).[5] Analysis of the interactions of sulfur-containing amino acids in membrane proteins. Protein Science, 25(8), 1525–1533. Link(Context: Detailed analysis of Met-Met and Met-Aromatic interactions).

  • Valley, C. C., et al. (2012).

    
    -Sheet Formation in Self-Assembled Peptide Amphiphile Fibers. Journal of Nanoparticle Research, 14, 936.[6] Link(Context: Simulation of peptide self-assembly and the role of hydrophobic residues like Met).
    

Sources

Technical Whitepaper: Therapeutic Potential & Engineering of Myomodulin B (GSYRMMRL-NH2) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is biologically identified as Myomodulin B (MM-B) , a neuropeptide originally isolated from the marine mollusk Aplysia californica. While historically significant in fundamental neuroscience for its role in synaptic plasticity and neuromuscular modulation, MM-B represents an untapped scaffold for mammalian therapeutic development.

Its native mechanism—modulation of potassium currents (


) via the cAMP/PKA pathway—suggests therapeutic potential in cognitive enhancement (memory consolidation)  and neuromuscular disorders . However, the native sequence possesses critical liabilities: extreme susceptibility to oxidative degradation (Met-Met motif) and rapid proteolysis.

This guide outlines the technical roadmap for transforming this invertebrate neuropeptide into a viable mammalian pharmacological agent, focusing on rational analog design, stability engineering, and validation protocols.

Molecular Architecture & Liability Assessment

To develop therapeutic analogs, we must first deconstruct the native pharmacophore and identify "drug-likeness" liabilities.

Sequence Analysis

Sequence: Gly


-Ser

-Tyr

-Arg

-Met

-Met

-Arg

-Leu

-NH

PositionResidueFunction (Native)Therapeutic Liability
N-Term Gly-SerReceptor recognition/AddressSusceptible to aminopeptidases (DPP-IV).
Core Tyr-ArgSignal transduction (Message)Arg

is a primary trypsin cleavage site.
Linker Met-Met Hydrophobic spacingCRITICAL: High oxidation potential (Sulfoxide formation) deactivates the peptide.
C-Term Arg-Leu-NH

Receptor binding/StabilityAmidation confers some stability, but Arg

is a cleavage target.
The "Met-Met" Challenge

The contiguous Methionine pair (Met


-Met

) is the most significant barrier to therapeutic use. In physiological conditions, these residues rapidly oxidize to methionine sulfoxide, altering the peptide's polarity and steric conformation, rendering it inactive. Analog Strategy: Substitution with Norleucine (Nle) is the industry standard to preserve hydrophobicity while eliminating oxidative potential.

Strategic Analog Design (SAR)

The following structure-activity relationship (SAR) strategies are proposed to enhance stability and bioavailability while retaining the cAMP-modulating activity.

First-Generation Analogs (Stabilization)
  • Analog A (Oxidation Resistant): H-Gly-Ser-Tyr-Arg-Nle-Nle-Arg-Leu-NH2

    • Rationale: Replaces Met with isosteric, non-oxidizable Norleucine.

  • Analog B (Proteolysis Resistant): H-Sar-Ser-Tyr-D-Arg-Nle-Nle-Arg-Leu-NH2

    • Rationale: Sarcosine (N-methylglycine) at Pos 1 prevents aminopeptidase degradation. D-Arg at Pos 4 blocks trypsin-like cleavage.

Second-Generation Analogs (Bioavailability & Potency)
  • Analog C (Cyclic Constraint): Cyclo(2,7)[H-Gly-Asp-Tyr-Arg-Nle-Nle-Lys-Leu-NH2]

    • Rationale: Lactam bridge between Pos 2 (mutated to Asp) and Pos 7 (mutated to Lys). Constraining the peptide backbone reduces entropic penalty upon binding and often improves selectivity.

  • Analog D (Lipidated/BBB Penetrant): C16-Gly-Ser-Tyr-Arg-Nle-Nle-Arg-Leu-NH2

    • Rationale: N-terminal palmitoylation facilitates Blood-Brain Barrier (BBB) crossing for central nervous system (CNS) indications.

Mechanism of Action & Signaling Pathway

Myomodulins function by activating a G-protein coupled receptor (GPCR) coupled to


, stimulating Adenylyl Cyclase (AC), increasing cAMP, and activating Protein Kinase A (PKA). PKA phosphorylates and closes the S-type Potassium Channel (

), broadening action potentials and enhancing neurotransmitter release.

MyomodulinSignaling MMB Myomodulin B (or Analog) GPCR Putative GPCR (Gs-Coupled) MMB->GPCR Binding AC Adenylyl Cyclase GPCR->AC Gs Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation K_Channel S-Type K+ Channel PKA->K_Channel Phosphorylation (Closure) Effect Membrane Depolarization (Enhanced Excitability) K_Channel->Effect Inhibits K+ Efflux

Caption: Figure 1. Putative signaling pathway of Myomodulin B analogs. Closure of K+ channels leads to enhanced synaptic efficacy, the basis for cognitive therapeutic hypotheses.

Therapeutic Frontiers

Translating this invertebrate mechanism to human medicine focuses on pathologies defined by synaptic depression or ion channel dysfunction .

Cognitive Disorders (Alzheimer's & MCI)
  • Hypothesis: By inhibiting potassium currents (similar to the mechanism of 4-aminopyridine), MM-B analogs can enhance synaptic transmission in compromised neuronal circuits.

  • Target: Hippocampal excitability.

  • Advantage: Peptide analogs offer more specific receptor targeting than small molecule K+ channel blockers, potentially reducing seizure risk.

Neuromuscular Junction (NMJ) Disorders
  • Hypothesis: Myomodulins potentiate muscle contraction in Aplysia.[1] In humans, this mechanism could be adapted for Myasthenia Gravis or sarcopenia, enhancing the efficacy of acetylcholine at the NMJ.

Technical Protocols

Solid-Phase Peptide Synthesis (SPPS) of Analog A

Rationale: Standard Fmoc chemistry is required. Special attention is paid to the cleavage cocktail to prevent scavenging issues, even with Nle substitution.

Materials:

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Amino Acids: Fmoc-Nle-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, etc.

  • Coupling: HBTU / DIEA.

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.

  • Coupling: Dissolve 4 eq. Amino Acid + 3.9 eq. HBTU + 8 eq. DIEA in DMF. Activate for 2 min. Add to resin. Shake for 45 min.

  • Repeat: Repeat steps 2-3 for full sequence Gly-Ser-Tyr-Arg-Nle-Nle-Arg-Leu.

  • Cleavage: Use Cocktail K (TFA:Phenol:Water:Thioanisole:EDT 82.5:5:5:5:2.5).

    • Note: Although Nle is used, Thioanisole/EDT are retained to protect the Tyr and Arg side chains.

  • Precipitation: Filter resin, precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

In Vitro Metabolic Stability Assay

Rationale: To validate the "Met-Met" to "Nle-Nle" substitution and D-amino acid modifications.

Protocol:

  • Preparation: Dissolve peptide (10 µM) in Human Plasma (pooled, heparinized).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add 200 µL ice-cold Acetonitrile (1% Formic Acid) to precipitate plasma proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Gradient: 5-65% B over 10 min.

    • Detection: Monitor parent ion mass.

  • Calculation: Plot % remaining vs. time to determine Half-life (

    
    ).
    

Data Visualization (Expected):

Peptide VariantSequencet

(Human Plasma)
Oxidation Risk
Native MM-B GSYRMM RL-NH

< 15 minHigh (Sulfoxide)
Analog A GSYRNleNle RL-NH

~ 45 minLow
Analog B Sar -SYdR NleNleRL-NH

> 240 minLow

Experimental Validation Workflow

The following diagram illustrates the critical path from synthesis to lead candidate selection.

ValidationWorkflow cluster_assays In Vitro Screening Design In Silico Design (Nle sub, Cyclization) Synth SPPS Synthesis & Purification Design->Synth QC QC: LC-MS & AAA (>95% Purity) Synth->QC Stability Plasma Stability (t1/2 determination) QC->Stability cAMP cAMP Accumulation (Functional Potency) QC->cAMP Lead Lead Candidate Stability->Lead High Stability cAMP->Lead EC50 < 10nM

Caption: Figure 2. Critical path workflow for validating Myomodulin B analogs.

References

  • Cropper, E. C., et al. (1987). "Myomodulin: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia."[2] Proceedings of the National Academy of Sciences, 84(15), 5483-5486. Link

  • Cropper, E. C., et al. (1991). "Structure, bioactivity, and cellular localization of myomodulin B: a novel Aplysia peptide."[2] Peptides, 12(4), 683-690.[2] Link

  • Brezina, V., et al. (1995). "9 members of the myomodulin family of peptide cotransmitters at the B16-ARC neuromuscular junction of Aplysia." Journal of Neurophysiology, 74(1), 54-72. Link

  • Vilim, F. S., et al. (2010). "Roles of the myomodulin gene in the Aplysia feeding network." Journal of Neurochemistry, 112(5), 1152-1165. Link

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design, 16(28), 3185-3203. Link

Sources

Methodological & Application

Application Note & Protocol: Preparation of Stock Solutions of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The octapeptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a synthetic peptide with potential applications in various research fields. Accurate and reproducible experimental results are critically dependent on the correct preparation and handling of peptide stock solutions. This guide provides a comprehensive, field-proven protocol for the solubilization, storage, and quality control of this peptide, with a focus on ensuring its stability and integrity. The principles and techniques described herein are grounded in established biochemical practices and are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

A thorough understanding of the peptide's physicochemical characteristics is paramount for developing a robust preparation protocol.

PropertyAnalysisImplication for Handling
Amino Acid Sequence Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2The presence of two Arginine (Arg) residues confers a basic nature to the peptide.[1][2][3][4][5] Two Methionine (Met) residues are susceptible to oxidation.[6][7][8][9] The C-terminal amidation (-NH2) can decrease aqueous solubility.[6]
Charge BasicThe peptide will be positively charged at neutral and acidic pH, which influences its solubility.[2][5]
Solubility Predicted to be challenging in neutral waterThe basic nature suggests improved solubility in acidic solutions.[1][3][4][5][6][10]
Stability Prone to oxidationThe two methionine residues are susceptible to oxidation, which can lead to the formation of methionine sulfoxide and sulfone, potentially altering biological activity.[8][9]

Core Principles for Peptide Handling

Successful preparation of peptide stock solutions hinges on a few core principles that aim to preserve the peptide's integrity.

The Rationale Behind an Acidic Solvent

The presence of two arginine residues makes H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 a basic peptide. In neutral water, the peptide may have limited solubility. By using a dilute acidic solution, such as 1-10% acetic acid, the arginine side chains are protonated, leading to a net positive charge that enhances solubility through electrostatic repulsion between peptide molecules.[1][4]

Mitigating Oxidation of Methionine Residues

Methionine is one of the most easily oxidized amino acids.[8] The thioether side chain of methionine can be oxidized to a sulfoxide and further to a sulfone. This modification can significantly impact the peptide's conformation and biological activity. Therefore, proactive measures to prevent oxidation are crucial. This protocol recommends the use of oxygen-free water and minimizing exposure to air.[6][7]

The Importance of Proper Storage

Peptides in solution are significantly less stable than in their lyophilized form.[6][7] To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into single-use volumes and store them at or below -20°C.[6][11]

Experimental Workflow for Stock Solution Preparation

This workflow provides a step-by-step guide for the preparation of a stable and reliable stock solution of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC A Equilibrate Lyophilized Peptide to Room Temperature C Add Solvent to Peptide Vial A->C B Prepare Oxygen-Free 1% Acetic Acid Solution B->C D Vortex and/or Sonicate to Dissolve C->D E Visually Inspect for Complete Dissolution D->E F Determine Peptide Concentration (Optional but Recommended) E->F If fully dissolved G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 stock solution.

Detailed Protocol

Materials and Reagents
  • H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 (lyophilized powder)

  • Glacial Acetic Acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Spectrophotometer (for concentration determination)

Preparation of Oxygen-Free 1% Acetic Acid
  • Degas Water: Sparge high-purity water with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. This is a critical step to minimize methionine oxidation.[6]

  • Prepare 1% Acetic Acid: In a sterile container, add 1 mL of glacial acetic acid to 99 mL of the degassed high-purity water. Mix thoroughly.

Peptide Dissolution
  • Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.[6]

  • Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the required volume of oxygen-free 1% acetic acid to achieve the desired stock concentration (e.g., 1-10 mg/mL).[6]

  • Aid Dissolution: Vortex the solution for 30-60 seconds. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1][2][4]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates remain, centrifugation can be used to pellet any undissolved material before transferring the supernatant to a new tube.[2]

Concentration Determination (Recommended)

Accurate knowledge of the stock solution concentration is vital for experimental reproducibility.

  • UV-Vis Spectrophotometry: The tyrosine residue in the peptide sequence allows for concentration determination by measuring absorbance at 280 nm. The molar extinction coefficient (ε) for tyrosine at 280 nm is approximately 1490 M⁻¹cm⁻¹. Use the Beer-Lambert law (A = εcl) to calculate the concentration.

  • Amino Acid Analysis: For the most accurate determination of peptide concentration, amino acid analysis is the gold standard.

Aliquoting and Storage
  • Aliquot: Dispense the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for single experiments. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[6][11]

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[7][8][12] Protect the aliquots from light.[3]

Quality Control

Regular quality control of the peptide stock solution is recommended to ensure its integrity over time.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity. A chromatogram of a fresh stock solution can be used as a baseline. Subsequent analysis of stored aliquots can reveal the appearance of degradation products (e.g., oxidized methionine) as new peaks or a decrease in the main peak area.[12][13][14]

Identity Verification

Mass Spectrometry (MS) can be used to verify the molecular weight of the peptide, confirming its identity and detecting any modifications such as oxidation (a +16 Da shift for each oxidized methionine).[12][14]

Troubleshooting

IssuePossible CauseRecommendation
Peptide fails to dissolve Insufficiently acidic solvent or aggregation.Increase the concentration of acetic acid up to 10%.[6] If solubility is still an issue, a small amount of an organic solvent like DMSO or DMF can be tried, but its compatibility with downstream applications must be considered.[1][2][4] Note that DMSO may oxidize methionine and cysteine residues.[2]
Precipitation upon dilution in neutral buffer The peptide is not soluble at the final pH and concentration.Lower the final concentration, or adjust the pH of the final buffer to be slightly acidic.
Loss of biological activity Peptide degradation (e.g., oxidation).Prepare a fresh stock solution using the recommended protocol. For sensitive applications, consider adding a scavenger like L-methionine to the buffer to protect the peptide from oxidation.[15]

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to preparing stable and reliable stock solutions of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2. By understanding the peptide's physicochemical properties and adhering to these best practices, researchers can minimize experimental variability and ensure the integrity of their results.

References

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.

  • Yu, L. (1993). Method for the stabilization of methionine-containing polypeptides. U.S. Patent No. 5,272,135.

  • Solubility of peptides. Isca Biochemicals.

  • Peptide Stability: How Long Do Peptides Last?. Peptide Sciences.

  • Peptide Solubilization. JPT Peptide Technologies.

  • Guidelines for Peptide Dissolving. Synpeptide.

  • Peptide Solubility and Storage Guidelines. MedChemExpress.

  • Peptide solubility. Isca Biochemicals.

  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich.

  • WORKING WITH PEPTIDES. ProImmune.

  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.

  • H-Tyr-Ile-Gly-Ser-Arg-NH2. MedChemExpress.

  • Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review.

  • Preparation and handling of peptides containing methionine and cysteine. SpringerLink.

  • Guidelines for Dissolving Peptides. GenScript.

  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications.

  • How long is L-methionine stable in a solution?. ResearchGate.

  • High Quality Peptide Synthesis Platform. GenScript.

  • H-MET-GLU-VAL-GLY-TRP-TYR-ARG-SER-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH. Chongqing Chemdad Co., Ltd.

  • H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH2. PubChem.

  • H-TYR-GLY-GLY-PHE-LEU-ARG-ARG-D-ARG-ARG-PRO-LYS-LEU-LYS-OH. Echemi.

  • H-SER-TYR-SER-MET-GLU-HIS-PHE-ARG-TRP-GLY-LYS-PRO-VAL-NH2. ChemicalBook.

  • H-SER-GLN-GLY-THR-PHE-THR-SER-GLU-TYR-SER-LYS-TYR-LEU-ASP-SER-ARG-ARG-ALA-GLN-ASP-PHE-VAL-GLN-TRP-LEU-MET-ASN-THR-NH2. ChemicalBook.

  • H-MET-GLU-VAL-GLY-TRP-TYR-ARG-SER-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH. Echemi.

  • H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Cys-Arg-Pro-Lys-Leu-D-Cys-NH2. PubChem.

  • H-Tyr-Arg-Leu-Leu-Ser-Phe-NH2 active peptide. MyBioSource.

Sources

Application and Protocol for the Solid-Phase Synthesis of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of the octapeptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2. This sequence, with its C-terminal amide and inclusion of challenging residues such as arginine and methionine, serves as an excellent model to illustrate key principles and optimized protocols in Fmoc-based SPPS.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemistry and rationale for each procedural choice, ensuring a robust and reproducible synthesis. We will delve into the selection of the solid support, the nuances of amino acid coupling, the critical importance of the cleavage strategy, and the final purification and characterization of the target peptide.

Strategic Considerations for the Synthesis of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

The synthesis of this specific octapeptide presents several challenges that must be addressed through careful planning:

  • C-Terminal Amide: The desired C-terminal amide necessitates the use of a specialized resin, such as the Rink Amide resin, which upon cleavage with strong acid, yields the peptide amide.[4][5][6][7]

  • Arginine Residues: Arginine's highly basic guanidinium side chain requires robust protection, typically with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[7] Complete removal of the Pbf group during cleavage can be challenging and requires an optimized cleavage cocktail with appropriate scavengers.[8][9]

  • Methionine Residues: The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide during synthesis and, particularly, during the final acidic cleavage.[10] The cleavage cocktail must, therefore, contain reducing scavengers to suppress this side reaction.[10][11]

  • Potential for Aggregation: While this is a relatively short peptide, sequences containing multiple hydrophobic or bulky residues can be prone to aggregation on the solid support, leading to incomplete reactions. Careful selection of solvents and monitoring of coupling reactions are important.

Materials and Reagents

Resin
Resin TypeLinkerC-Terminal FunctionalityRecommended Loading
Rink Amide MBHA Resin4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido-methylbenzhydrylamineAmide0.3 - 0.8 mmol/g

Rationale: Rink Amide resin is the standard choice for the synthesis of peptide amides using Fmoc chemistry.[6][7] The linker is designed to be stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) to release the C-terminal amide.[5][7]

Fmoc-Protected Amino Acids

The following side-chain protected Fmoc-amino acids are required:

Amino AcidProtecting Group
Fmoc-Gly-OHNone
Fmoc-Ser(tBu)-OHtert-Butyl (tBu)
Fmoc-Tyr(tBu)-OHtert-Butyl (tBu)
Fmoc-Arg(Pbf)-OH2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Fmoc-Met-OHNone
Fmoc-Leu-OHNone

Rationale: The tert-butyl (tBu) and Pbf protecting groups are acid-labile and are removed concomitantly with the cleavage of the peptide from the resin by TFA.[7] This "orthogonality" with the base-labile Fmoc group is a fundamental principle of this synthetic strategy.[12]

Solvents and Reagents
ReagentGradePurpose
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions
Dichloromethane (DCM)AnhydrousSolvent for washing and some reactions
PiperidineAnhydrousFmoc deprotection
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeCoupling reagent
1-Hydroxybenzotriazole (HOBt) or Oxyma PureReagent GradeCoupling additive to suppress racemization
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reactions
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)Reagent GradeScavenger in cleavage cocktail
1,2-Ethanedithiol (EDT)Reagent GradeScavenger in cleavage cocktail
WaterHPLC GradeScavenger in cleavage cocktail
Diethyl EtherAnhydrous, ColdPeptide precipitation

Experimental Protocols

Workflow Overview

The synthesis follows a cyclical process of deprotection and coupling, followed by a final cleavage and purification step.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Cleave Cleavage & Deprotection (TFA/TIS/Water/EDT) Repeat->Cleave After final AA Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (LC-MS) Purify->Analyze Final H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 Analyze->Final

Sources

Application Note: Freeze-Thaw Stability of Myomodulin B (H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 , identified as Myomodulin B (a bioactive neuropeptide originally isolated from Aplysia), presents a distinct stability challenge due to its specific amino acid composition. While the presence of Arginine (Arg) residues confers solubility, the central Methionine-Methionine (Met-Met) doublet acts as a primary oxidation hotspot.

This Application Note details the physicochemical risks associated with freeze-thaw cycles for this sequence—specifically oxidative degradation and cryoconcentration-induced aggregation . We provide a validated protocol for handling, storage, and stability testing to ensure experimental reproducibility in electrophysiological and pharmacological assays.

Physicochemical Analysis & Risk Assessment

To design a robust handling protocol, we must first analyze the peptide's intrinsic liabilities.

Sequence Analysis
PositionResiduePropertyStability Risk
1GlyFlexibleLow
2SerPolarLow
3TyrAromatic/HydrophobicAggregation prone; UV active (280nm)
4ArgBasic/Positively ChargedAdsorption to glass; Improves solubility
5 Met Sulfur-containing High: Oxidation to Sulfoxide (+16 Da)
6 Met Sulfur-containing High: Oxidation to Sulfoxide (+16 Da)
7ArgBasic/Positively ChargedAdsorption to glass
8LeuHydrophobicAggregation prone
C-Term-NH2AmidatedProtects against carboxypeptidases
The "Met-Met" Oxidation Mechanism

The critical failure mode for Myomodulin B is the oxidation of the thioether side chains in residues Met5 and Met6. Freeze-thaw cycles accelerate this via two mechanisms:

  • Micro-cavitation: Formation of ice crystals forces dissolved gases (oxygen) out of solution, creating high-concentration oxygen pockets at the ice-liquid interface.

  • Cryoconcentration: As water freezes, the peptide and catalytic trace metals concentrate in the remaining liquid phase, accelerating reaction kinetics.

Degradation Pathway:



Note: Oxidation results in a mass shift of +16 Da (mono-oxidation) or +32 Da (di-oxidation), rendering the peptide biologically inactive in many GPCR assays.

Materials & Methods: Stability Protocol

Objective: To solubilize and store Myomodulin B while minimizing oxidation and aggregation.

Reagents & Equipment
  • Peptide: Myomodulin B (Lyophilized, >95% purity).

  • Buffer: PBS (pH 7.4) or 10mM Acetate Buffer (pH 5.0) for higher stability.[1]

  • Water: LC-MS grade, degassed (critical).

  • Vials: Polypropylene (low protein binding), amber-colored to prevent photo-oxidation.

  • Gas: Argon or Nitrogen (for headspace purging).

Protocol: Solubilization & Aliquoting (The "Zero-Oxidation" Workflow)

Step 1: Degassing Solvents

  • Why: Dissolved oxygen is the enemy.

  • Method: Sonicate the buffer/water under vacuum for 15 minutes OR purge with Argon gas for 5 minutes prior to use.

Step 2: Reconstitution

  • Bring the lyophilized peptide vial to Room Temperature (RT) before opening (prevents condensation).

  • Dissolve peptide to a high concentration stock (e.g., 1 mM) using the degassed buffer.

  • Tip: If the peptide is stubborn, add 1-2% Acetic Acid first, then dilute with buffer.

Step 3: Aliquoting (The Golden Rule)

  • Do not store the bulk stock.

  • Immediately dispense into single-use aliquots (e.g., 10 µL - 50 µL).

  • Overlay: Gently blow a stream of Argon/Nitrogen into the vial headspace before capping.

Step 4: Flash Freezing

  • Freeze aliquots rapidly using dry ice or liquid nitrogen to minimize the "cryoconcentration phase."

  • Store at -80°C . Avoid -20°C frost-free freezers (the temperature cycling destroys peptides).[2][3]

Freeze-Thaw Stress Test Protocol

If you must subject the peptide to freeze-thaw cycles, perform this validation assay to determine the maximum safe cycle count.

Experimental Design
  • Control: Freshly solubilized peptide (Cycle 0).

  • Test Samples: Aliquots subjected to 1x, 3x, and 5x Freeze-Thaw (FT) cycles.

  • FT Cycle Definition: Freeze at -80°C (30 min)

    
     Thaw at RT (15 min).
    
Analytical Workflow (HPLC-MS)

Analyze samples using Reverse-Phase HPLC coupled with Mass Spectrometry.

  • Column: C18 (e.g., Agilent Zorbax 300SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV (214 nm for peptide bond, 280 nm for Tyr) and ESI-MS.

Data Interpretation
ObservationCauseAction
Peak Broadening AggregationAdd 0.05% Tween-20 or reduce concentration.
Pre-peak (+16 Da) Met-Oxidation (Sulfoxide)FAIL. Improve degassing; use Argon overlay.
Pre-peak (+32 Da) Double OxidationCRITICAL FAIL. Peptide is compromised.
Retention Time Shift Deamidation (unlikely here)Check pH.

Visualizations

Degradation Mechanism (Met-Met Oxidation)

MetOxidation Native Native Myomodulin B (Met-Met) Ox1 Mono-Oxidized (Met(O)-Met) Native->Ox1 +16 Da (Freeze-Thaw / Air) Agg Aggregates (Insoluble) Native->Agg Cryoconcentration (Slow Freezing) Ox2 Di-Oxidized (Met(O)-Met(O)) Ox1->Ox2 +16 Da (Accumulation) Ox1->Agg

Caption: Step-wise oxidation pathway of the Met-Met motif. Each oxidation event adds +16 Da and increases polarity, shifting HPLC retention times earlier.

Recommended Handling Workflow

HandlingWorkflow Start Lyophilized Peptide (-20°C Storage) Warm Equilibrate to RT (20 mins in dessicator) Start->Warm Solubilize Dissolve in DEGASSED Buffer (Argon Purged) Warm->Solubilize Aliquot Aliquot into Single-Use Vials (Low-bind tubes) Solubilize->Aliquot Gas Overlay Headspace with Argon Aliquot->Gas Freeze Flash Freeze (-80°C) NO Frost-Free Freezers Gas->Freeze Use Thaw ONCE for Assay Freeze->Use

Caption: The "Zero-Oxidation" workflow designed to eliminate oxygen exposure and prevent freeze-thaw damage.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Maltesen, M. J., & van de Weert, M. (2008). Methionine oxidation in recombinant human growth hormone during freeze-thaw cycles. Journal of Pharmaceutical Sciences.
  • Cropper, E. C., et al. (1987). Structure and action of myomodulin B. Proceedings of the National Academy of Sciences. (Identification of the sequence as Myomodulin B).[4]

Sources

Troubleshooting & Optimization

resolving solubility issues with H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

A Guide to Resolving Solubility Challenges

Welcome to the technical support center for the synthetic peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this peptide. As Senior Application Scientists, we understand that achieving optimal solubility is critical for experimental success. This document offers a structured, scientific approach to systematically address and resolve these challenges.

Part 1: Understanding the Physicochemical Properties of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Before attempting to dissolve this peptide, it is crucial to understand its inherent properties, which are dictated by its amino acid sequence and modifications.

Amino Acid Composition Analysis

The solubility of a peptide is largely influenced by the polarity of its constituent amino acids.[1][2] The sequence H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 contains a mix of charged, polar, and hydrophobic residues.

Amino AcidTypeRole in Solubility
Glycine (Gly) Neutral, NonpolarGenerally does not significantly impact solubility.
Serine (Ser) Polar, UnchargedThe hydroxyl group can participate in hydrogen bonding, potentially aiding aqueous solubility.[3]
Tyrosine (Tyr) Aromatic, PolarThe hydroxyl group can contribute to hydrogen bonding, but the aromatic ring adds hydrophobicity.
Arginine (Arg) x 2 Basic, Positively ChargedThe guanidinium group is strongly basic and positively charged at neutral and acidic pH, significantly enhancing aqueous solubility.[4][5][6][7][8]
Methionine (Met) x 2 Nonpolar, HydrophobicThe thioether side chain is hydrophobic and prone to oxidation, which can alter solubility.[9][10][11]
Leucine (Leu) Nonpolar, HydrophobicA strongly hydrophobic residue that can decrease aqueous solubility.[1]

C-Terminal Amidation (-NH2): The C-terminus of this peptide is amidated, which removes the negative charge of the carboxyl group.[12][13][] This modification makes the peptide more stable and can mimic native proteins, but it may also decrease overall solubility by reducing the net charge.[12][][15]

Predicting the Isoelectric Point (pI) and Net Charge

The isoelectric point (pI) is the pH at which a peptide has no net electrical charge, and solubility is often minimal at this pH.[16][17][18][19] To enhance solubility, it is best to work at a pH at least one unit away from the pI.

Based on its amino acid composition (two basic Arginine residues and a free N-terminus, with no acidic residues and a C-terminal amide), H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a basic peptide . Its pI will be significantly above 7.0. Therefore, it will carry a net positive charge in acidic to neutral solutions, which should favor solubility in these conditions.[1][4]

Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

This section provides a logical workflow to systematically address solubility issues. It is highly recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1][2][20]

Initial Solubility Test: The Recommended Starting Point

Question: What is the first solvent I should try for dissolving H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2?

Answer: Given that this is a basic peptide, the recommended starting solvent is sterile, distilled water.[20][21] If the peptide does not readily dissolve in water, the next step is to use a dilute acidic solution.

Protocol 1: Basic Peptide Solubilization

  • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.[2][15]

  • Add a small volume of sterile, distilled water to the vial.

  • Gently vortex or sonicate the vial for a few seconds to aid dissolution.[1][4] Sonication can help break up aggregates.[1][3][4]

  • If the peptide remains insoluble, add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves.[1][20]

Start Start with Lyophilized Peptide Add_Water Add Sterile Water Start->Add_Water Vortex Vortex/Sonicate Add_Water->Vortex Check_Solubility1 Is Peptide Soluble? Vortex->Check_Solubility1 Add_Acid Add 10% Acetic Acid Dropwise Check_Solubility1->Add_Acid No Success Peptide Dissolved Check_Solubility1->Success Yes Check_Solubility2 Is Peptide Soluble? Add_Acid->Check_Solubility2 Check_Solubility2->Success Yes Proceed_Troubleshooting Proceed to Advanced Troubleshooting Check_Solubility2->Proceed_Troubleshooting No

Caption: Initial Solubilization Workflow for a Basic Peptide.

Advanced Troubleshooting for Persistent Solubility Issues

If the peptide does not dissolve with the initial protocol, more advanced techniques may be required.

Question: My peptide is still not dissolving in dilute acid. What should I do next?

Answer: The presence of hydrophobic residues (Met, Leu) and the potential for aggregation may require the use of organic co-solvents or denaturing agents.[2][22]

Using Organic Co-solvents

For peptides with significant hydrophobic character, a small amount of an organic solvent can disrupt hydrophobic interactions and facilitate dissolution.[1][2][4][23]

Protocol 2: Solubilization with an Organic Co-solvent

  • To the undissolved peptide suspension, add a minimal amount of an organic solvent like dimethylformamide (DMF).[1][20] Note: Avoid Dimethyl sulfoxide (DMSO) as it can oxidize the methionine residues.[1][20][24]

  • Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while stirring to reach the final desired concentration.[4]

  • If the peptide begins to precipitate, you have reached its solubility limit in that particular aqueous/organic mixture.

Start Insoluble Peptide in Aqueous Acid Add_DMF Add Minimal DMF Start->Add_DMF Vortex Vortex/Sonicate Add_DMF->Vortex Check_Solubility1 Is Peptide Soluble? Vortex->Check_Solubility1 Add_Buffer Add Aqueous Buffer Dropwise Check_Solubility1->Add_Buffer Yes Check_Turbidity Does Solution Remain Clear? Add_Buffer->Check_Turbidity Success Peptide Dissolved Check_Turbidity->Success Yes Solubility_Limit Solubility Limit Reached Check_Turbidity->Solubility_Limit No (Turbid)

Caption: Using an Organic Co-solvent for Hydrophobic Peptides.

Part 3: Special Considerations for H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Methionine Oxidation

Question: I've noticed the solubility of my peptide decreasing over time. What could be the cause?

Answer: The two adjacent methionine residues in your peptide are susceptible to oxidation, which can significantly alter its properties.[10][15][25] The thioether side chain of methionine can be oxidized to methionine sulfoxide, which is more polar.[9][11] While this might counterintuitively increase solubility in some cases, it will alter the peptide's structure and biological activity.[9][26]

Preventative Measures:

  • Use Oxygen-Free Solvents: When preparing solutions, use water and buffers that have been degassed by bubbling with an inert gas like nitrogen or argon.[15][24]

  • Avoid DMSO: As mentioned, DMSO is an oxidizing agent and should be avoided with methionine-containing peptides.[1][20][24] DMF is a suitable alternative.[1][20]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[15][27]

Peptide Aggregation

Question: My peptide solution appears cloudy or forms a gel, even at low concentrations. What is happening?

Answer: This is likely due to peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble complexes.[28] This can be driven by hydrophobic interactions and hydrogen bonding.

Strategies to Mitigate Aggregation:

  • Chaotropic Agents: As a last resort, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve aggregated peptides.[20][22][27] However, these are often incompatible with biological assays and may require removal by dialysis or chromatography.

  • Sonication: Brief periods of sonication can help to break up pre-formed aggregates.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: At what concentration should I prepare my stock solution? A1: It is recommended to prepare a stock solution at a higher concentration than your final working concentration, for example, 1-10 mg/mL.[15] This can then be diluted into your experimental buffer.

Q2: Can I heat the peptide solution to improve solubility? A2: Gentle warming (e.g., to 40°C) can sometimes aid dissolution.[2] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.

Q3: My peptide is supplied with a trifluoroacetate (TFA) counterion. Does this affect solubility? A3: Yes, the presence of TFA from the purification process can make the lyophilized powder more acidic. While TFA can aid in the initial dissolution of basic peptides, it may need to be removed for certain cell-based assays where it can be cytotoxic.[29]

Q4: How should I handle the peptide to ensure its stability? A4: Always use sterile water or buffers for dissolution to prevent enzymatic degradation.[15] Store lyophilized peptide at -20°C.[15] For dissolved peptides, aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • Isoelectric Point (pI) Calculator. (n.d.). Pearson Bio-Co. Retrieved from [Link]

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved from [Link]

  • Peptide synthesis: Amidation and Acetylation. (n.d.). LifeTein. Retrieved from [Link]

  • Kozlowski, L. P. (2021). pIChemiSt: A Free Tool for the Calculation of Isoelectric Points of Modified Peptides.
  • IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. (n.d.). IPC. Retrieved from [Link]

  • Peptide solubility. (2023, May 2). Isca Biochemicals. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
  • Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Synthetic Peptide Handling & Storage Protocol. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • How to dissolve peptides?. (n.d.). LifeTein. Retrieved from [Link]

  • How to dissolve a peptide?. (n.d.). Agrisera. Retrieved from [Link]

  • Schumann, M., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 23(23), e202200479.
  • G-PEPTIDE SOLUBILITY GUIDELINES. (2023, September 6). GenScript. Retrieved from [Link]

  • Sormanni, P., et al. (2022).
  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). Cellectric. Retrieved from [Link]

  • Shukla, D., et al. (2011). Arginine-aromatic interactions and their effects on arginine-induced solubilization of aromatic solutes and suppression of protein aggregation. The Journal of Physical Chemistry B, 115(39), 11443–11453.
  • Zhou, M., et al. (2018). C-Terminal Residue of Ultrashort Peptides Impacts on Molecular Self-Assembly, Hydrogelation, and Interaction with Small-Molecule Drugs. ACS Applied Materials & Interfaces, 10(49), 42047–42056.
  • Solubility of peptides. (n.d.). Isca Biochemicals. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity. Molecules, 26(11), 3192.
  • The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. (2025, August 6).
  • Le, T. T., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase.
  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15309–15316.
  • The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. (2021, August 21).
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Omega.
  • Site-specific methionine oxidation alters structure and phase separation of TDP-43 C-terminal domain. (2025, December 16). bioRxiv.
  • Method for increasing the solubility of methionine by mineral addition and acid treatment. (n.d.).
  • Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents. (2023, March 22). Pharmaceutics.
  • H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH2. (n.d.). PubChem.
  • Chen, B., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Biological Chemistry, 404(10-11), 939–953.
  • H-SER-GLN-GLY-THR-PHE-THR-SER-GLU-TYR-SER-LYS-TYR-LEU-ASP-SER-ARG-ARG-ALA-GLN-ASP-PHE-VAL-GLN-TRP-LEU-MET-ASN-THR-NH2. (2025, June 18). ChemicalBook.
  • H-MET-GLU-VAL-GLY-TRP-TYR-ARG-SER-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH. (n.d.). Echemi.
  • H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Cys-Arg-Pro-Lys-Leu-D-Cys-NH2. (n.d.). PubChem.
  • H-SER-TYR-SER-MET-GLU-HIS-PHE-ARG-TRP-GLY-LYS-PRO-VAL-NH2. (2025, June 18). ChemicalBook.

Sources

Validation & Comparative

Technical Guide: Verifying C-Terminal Amidation in Bioactive Octapeptides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 (Adrenorphin/Metorphamide) Content Type: Comparative Technical Guide & Experimental Protocol

Executive Summary

The peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 (often identified as Adrenorphin or Metorphamide) contains a C-terminal amide group essential for its receptor binding affinity and resistance to carboxypeptidase degradation. In synthetic manufacturing and quality control, the primary impurity of concern is the free acid derivative (H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-OH), which results from incomplete amidation or hydrolysis.

Distinguishing the amidated product from the free acid is analytically challenging because the mass difference is only 0.984 Da . In peptides of this size (~1000 Da), the monoisotopic mass of the free acid contaminant overlaps almost perfectly with the first ¹³C isotope of the desired amidated product, creating an "Isotope Trap" that renders standard low-resolution MS ineffective.

This guide compares three verification methodologies, establishing LC-MS/MS (Targeted Fragmentation) as the definitive protocol for absolute structural verification.

Part 1: The Analytical Challenge (The "Isotope Trap")

Before selecting a method, researchers must understand why standard verification often fails for this specific sequence.

The Mass Problem
  • Amidated C-Terminus (-CONH₂): Mass shift = -0.9840 Da relative to acid.

  • Free Acid C-Terminus (-COOH): Mass shift = +0.9840 Da relative to amide.

The Isotopic Overlap

For a peptide of this sequence (


), the first ¹³C isotope peak (M+1) appears naturally at approximately +1.003 Da  above the monoisotopic peak.
  • Scenario: You have a sample of the Amidated Product.

  • Observation: You see a main peak at Mass

    
     and a smaller peak at Mass 
    
    
    
    (the ¹³C isotope).
  • Contamination: If the Free Acid impurity is present, its monoisotopic mass is exactly

    
    .
    
  • Result: The impurity hides directly under the ¹³C isotope of the product. Unless the impurity levels are very high (distorting the isotopic ratio), MS1 analysis alone will yield a false positive for purity.

Part 2: Comparative Analysis of Verification Methods

We evaluated three primary methodologies for distinguishing the amidated product from the free acid.

Summary of Performance
FeatureMethod A: HRMS (Orbitrap/Q-TOF) Method B: RP-HPLC (UV) Method C: LC-MS/MS (Fragmentation)
Primary Detection Intact Mass (MS1)Retention Time (Hydrophobicity)Fragment Ions (MS2)
Specificity Moderate (Isotope interference risk)Low (Requires standards)High (Definitive)
Sensitivity High (pM range)Moderate (µM range)High (fM range)
Resolution of Acid/Amide Requires >100k resolution to split isotopesPartial separation (Acid elutes earlier)Complete differentiation via y-ions
Risk Factors Methionine oxidation (+16 Da) complicates spectraCo-elution of impuritiesComplex data interpretation
Verdict Screening Tool QC Routine Gold Standard
Detailed Assessment[1]
1. High-Resolution Mass Spectrometry (HRMS)

While HRMS provides exact mass, the "Isotope Trap" described above limits its utility for quantifying low-level acid impurities.

  • Pro: Rapid confirmation of the dominant species.

  • Con: Requires ultra-high resolution (>120,000 FWHM) to visually resolve the mass defect between the ¹³C isotope of the amide and the monoisotopic peak of the acid (~19 mDa difference).

2. RP-HPLC (UV Detection)

The amide group removes a negative charge (at high pH) or alters hydrogen bonding (at low pH).

  • Behavior: On a C18 column with TFA (low pH), the Amidated form is slightly more hydrophobic and typically elutes later than the Free Acid form.

  • Pro: Good for routine batch release if the separation is established.

  • Con: The retention time shift is small (< 0.5 min). Without MS confirmation, a slight gradient drift could lead to misidentification.

3. LC-MS/MS (Targeted Fragmentation)

This is the self-validating system . By fragmenting the peptide, we isolate the C-terminus.

  • Mechanism: The N-terminal fragments (

    
    -ions) are identical for both forms. The C-terminal fragments (
    
    
    
    -ions) carry the modification.
  • The Proof: The

    
     ion (Leucine) will appear at distinctly different masses.
    
    • 
       (Amide):  Leu-NH₂ + H⁺ = 131.1 Da (approx).
      
    • 
       (Acid):  Leu-OH + H⁺ = 132.1 Da (approx).
      
  • Advantage: These ions do not overlap isotopically in the same way the intact parents do.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" LC-MS/MS Verification

Use this protocol for initial structural characterization and validation.

1. Sample Preparation
  • Solvent: 50% Acetonitrile / 0.1% Formic Acid in Water.

  • Concentration: 1 pmol/µL (avoid saturation to prevent space-charge effects).

  • Pre-treatment: If Met-oxidation is suspected, treat a small aliquot with 1% H₂O₂ to force oxidation and confirm the +16 Da shift does not interfere with the amide check.

2. LC Parameters (UPLC)
  • Column: C18 Peptide BEH (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes (shallow gradient is critical for Met-Met separation).

3. MS/MS Parameters (Q-TOF or Orbitrap)
  • Ionization: ESI Positive Mode.

  • Precursor Isolation: Narrow window (1.0 Da) centered on the [M+2H]²⁺ ion (~500 m/z).

  • Collision Energy: Stepped NCE (20, 25, 30) to ensure generation of low-mass

    
    -ions.
    
4. Data Analysis (The Check)
  • Extract the Ion Chromatogram (XIC) for the

    
     ion of the Amide  (
    
    
    
    ).
  • Extract the XIC for the

    
     ion of the Acid  (
    
    
    
    ).
  • Result: If the sample is pure, you will see a strong peak in channel 1 and baseline noise in channel 2.

Visualization: MS/MS Logic Flow

AmidationVerification cluster_0 Precursor Selection cluster_1 Fragmentation (CID) cluster_2 Diagnostic Ions (The Proof) Sample Sample: Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-R ESI ESI Source [M+2H]2+ Sample->ESI Frag Collision Cell Peptide Bond Breakage ESI->Frag Select Precursor b_ions b-ions (N-term) Gly-Ser-Tyr-Arg-Met-Met-Arg Identical in both forms Frag->b_ions y_ions_Amide y1 Ion (Amide) [Leu-NH2 + H]+ m/z ~ 131.1 Frag->y_ions_Amide If Product Present y_ions_Acid y1 Ion (Acid) [Leu-OH + H]+ m/z ~ 132.1 Frag->y_ions_Acid If Impurity Present

Caption: Figure 1. MS/MS Fragmentation Logic. The N-terminal fragments (b-ions) cannot distinguish the forms. The C-terminal y1 ion provides definitive discrimination.

Part 4: Troubleshooting & Expert Insights

The Methionine Factor (Met-Met)

This peptide contains a Met-Met motif. Methionine is highly susceptible to oxidation (+16 Da) during sample handling.

  • Impact: Oxidized Amide (

    
    ) has a mass of 
    
    
    
    . Oxidized Acid (
    
    
    ) has a mass of
    
    
    .
  • Risk: The oxidation splits your signal, reducing sensitivity.

  • Mitigation: Always use fresh buffers. Add 0.1% DTT or TCEP to the sample buffer if oxidation is observed, though this may reduce disulfide bonds (not present here, but good practice). Note: This peptide has no Cysteine, so reducing agents are safe.

Chromatographic Separation (RP-HPLC)

If you lack MS/MS capabilities and must rely on HPLC-UV:

  • Column Choice: Use a C18 column with high carbon load (e.g., Agilent Zorbax SB-C18 or Waters XSelect).

  • pH matters: Run at pH 2.0 (TFA) .

    • At pH 2, the C-terminal Acid is protonated (-COOH, neutral). The Amide is neutral (-CONH2).

    • However, the Amide is generally more hydrophobic.

    • Expectation: The Acid impurity should elute slightly earlier (front shoulder) than the Amide main peak.

Salt Adducts

In ESI-MS, the Free Acid form has a high affinity for Sodium (


).
  • Look for

    
    . The mass shift is +22 Da vs 
    
    
    
    .
  • The Amide form binds Sodium less aggressively than the deprotonated acid. A high ratio of Sodium adducts often points to the presence of the Acid form.

Part 5: References

  • Kim, J. S., et al. (2002). "Differentiation of C-terminal amidated peptides from their free acid analogues by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link (Context: Establishes the y-ion shift rule).

  • Thermo Fisher Scientific. (2015). "Orbitrap LC-MS/MS for Peptide Mapping and Impurity Analysis." Application Note. Link (Context: High-resolution protocols).

  • Zhang, G., & Annan, R. S. (2010). "Strategies for the identification of C-terminally amidated peptides." Methods in Molecular Biology. Link (Context: Detailed fragmentation strategies).

  • National Institute of Standards and Technology (NIST). "Peptide Mass Calculator & Isotope Distribution." Link (Context: Verification of isotopic overlap calculations).

  • Waters Corporation. "Peptide Separation Technology: C18 Column Selection Guide." Link (Context: HPLC stationary phase selection for hydrophobic peptides).

A Comparative Analysis of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 Binding Affinity with Native Ligands of the Neuropeptide Y Receptor Family

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the binding affinity of the synthetic peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 with the native ligands of the Neuropeptide Y (NPY) receptor family. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and metabolic research.

The peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a novel synthetic octapeptide. While its specific target has not been extensively documented in publicly available literature, its amino acid sequence, particularly the presence of key residues such as Arginine and Tyrosine, suggests a potential interaction with the Neuropeptide Y (NPY) receptor system. This family of G protein-coupled receptors (GPCRs) plays a crucial role in a wide array of physiological processes, including appetite regulation, anxiety, and blood pressure control.[1][2][3] This guide will, therefore, compare the binding characteristics of this synthetic peptide with the endogenous ligands of the NPY receptors: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[3][4]

The Neuropeptide Y Receptor Family and its Native Ligands

The NPY receptor family in humans consists of four functional subtypes: Y1, Y2, Y4, and Y5.[1][3] These receptors are activated by three native peptide ligands, each comprising 36 amino acids and sharing a characteristic hairpin-like structure known as the PP-fold.[4][5]

  • Neuropeptide Y (NPY): Considered one of the most abundant neuropeptides in the mammalian brain, NPY is a potent stimulator of food intake and exhibits high affinity for the Y1, Y2, and Y5 receptors.[4][6]

  • Peptide YY (PYY): Primarily released from endocrine L-cells in the distal gut, PYY is involved in the regulation of appetite and gut motility. It binds to Y1, Y2, Y4, and Y5 receptors with high affinity.[3][7][8]

  • Pancreatic Polypeptide (PP): Secreted by the pancreas, PP primarily acts as a satiety signal. It is the preferential endogenous ligand for the Y4 receptor.[5][9][10]

The differential affinity of these native ligands for the various Y receptor subtypes allows for a complex and nuanced regulation of physiological functions.

Comparative Binding Affinity Analysis

The binding affinity of a ligand for its receptor is a critical parameter in determining its biological potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

As direct experimental data for the binding of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 to NPY receptors is not available in the current literature, this guide will present the established binding affinities of the native ligands. This will serve as a benchmark for future studies on this and similar synthetic peptides. The rationale for hypothesizing its interaction with NPY receptors is based on the presence of Arginine residues, which are crucial for the binding of native ligands to Y receptors.

Table 1: Binding Affinities (Ki, nM) of Native Ligands for Human NPY Receptors

LigandY1 ReceptorY2 ReceptorY4 ReceptorY5 Receptor
Neuropeptide Y (NPY) ~0.5~0.7~30~1.0
Peptide YY (PYY) ~0.4~0.6~20~1.5
Pancreatic Polypeptide (PP) >1000>1000~0.1>1000

Note: These are approximate values compiled from various sources and can vary depending on the experimental conditions and cell types used.

The design of a short synthetic peptide like H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 likely aims to mimic a key binding motif of the larger native peptides, potentially offering improved selectivity for a specific receptor subtype or enhanced stability. The Arg-Met-Met-Arg motif is a notable feature that warrants further investigation for its role in receptor interaction.

Experimental Methodologies for Determining Binding Affinity

The binding affinities presented in Table 1 are typically determined using one of two primary experimental techniques: Radioligand Binding Assays or Surface Plasmon Resonance (SPR).

This is a classic and highly sensitive method for quantifying ligand-receptor interactions. The fundamental principle involves the competition between a labeled ligand (radioligand) and an unlabeled ligand (the test compound, e.g., H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2) for binding to the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes expressing a specific Y receptor subtype) Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Ligand Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [125I]PYY) Radioligand->Incubate Test_Ligand Unlabeled Test Ligand (H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2) Test_Ligand->Incubate Separate Separate Receptor-Bound from Unbound Radioligand (e.g., via filtration) Incubate->Separate Detect Quantify Radioactivity of Receptor-Bound Ligand Separate->Detect Analyze Analyze Data to Determine IC50 and calculate Ki Detect->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for NPY Receptors

  • Receptor Preparation:

    • Culture cells stably expressing the human NPY receptor subtype of interest (e.g., HEK293-hY1R).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Resuspend the membrane pellet in an appropriate binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [125I]-PYY).

    • Add increasing concentrations of the unlabeled test peptide (H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2) or a known reference ligand (e.g., unlabeled NPY).

    • Initiate the binding reaction by adding the prepared receptor membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow: Surface Plasmon Resonance (SPR)

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Receptor on a Sensor Chip Inject_Analyte Inject Analyte (Ligand) at various concentrations Immobilize->Inject_Analyte Association Monitor Association Phase (Binding) Inject_Analyte->Association Dissociation Monitor Dissociation Phase (Wash with buffer) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate Kinetic Parameters (ka, kd) and Affinity (KD) Sensorgram->Kinetics

Caption: General workflow for an SPR experiment.

Detailed Protocol: SPR Analysis of Peptide-Receptor Binding

  • Chip Preparation and Receptor Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified NPY receptor onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Measurement:

    • Equilibrate the chip surface with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of the test peptide (H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2) over the receptor-immobilized surface.

    • Monitor the change in the SPR signal (response units) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Generate a sensorgram for each concentration, plotting response units against time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka).

Conclusion

The synthetic peptide H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 represents a potential novel ligand for the Neuropeptide Y receptor family. While direct binding data is not yet available, this guide provides a comprehensive framework for its evaluation by comparing it to the well-characterized binding profiles of the native ligands NPY, PYY, and PP. The detailed experimental protocols for radioligand binding assays and surface plasmon resonance offer a clear path for researchers to determine the binding affinity and selectivity of this and other novel peptides. Such studies are essential for understanding the structure-activity relationships of NPY receptor ligands and for the development of new therapeutic agents targeting this important receptor system.

References

  • Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity. Oxford Academic. [Link]

  • Ligands of the Neuropeptide Y Y2 receptor. PMC. [Link]

  • Pancreatic polypeptide receptor 1. Wikipedia. [Link]

  • Neuropeptide Y receptors: how to get subtype selectivity. Frontiers. [Link]

  • Structural basis for ligand recognition of the neuropeptide Y Y2 receptor. PMC. [Link]

  • Recent developments in our understanding of the physiological role of PP-fold peptide receptor subtypes. PubMed. [Link]

  • Therapeutic potential of neuropeptide Y (NPY) receptor ligands. PMC. [Link]

  • Pancreatic Polypeptide. Pancreapedia. [Link]

  • peptide YY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The role of pancreatic polypeptide in pancreatic diseases. Advances in Clinical and Experimental Medicine. [Link]

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Safety Operating Guide

Proper Disposal Procedures: H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 (Adrenorphin)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Molecule Identity: Adrenorphin (Metorphamide) Sequence: H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 Bioactivity: Potent endogenous opioid peptide (Mu/Kappa receptor agonist). Hazard Class: Bioactive Research Chemical. While not typically classified as a Select Agent or Schedule I Controlled Substance in pure research quantities, it possesses significant pharmacological activity.

⚠️ Critical Disposal Directive

NEVER dispose of this peptide down the sink or in standard municipal trash. Despite being a peptide, its opioid activity dictates that it must be treated as Hazardous Chemical Waste destined for Incineration , or chemically deactivated prior to disposal to prevent environmental bio-accumulation.

Part 2: Chemical & Biological Profile

Understanding the "Why" behind the protocol.

To design a self-validating disposal system, we must exploit the chemical vulnerabilities of the Adrenorphin sequence.

FeatureResidue/GroupDisposal Relevance
Oxidation Sensitivity Met-Met (Positions 5, 6) Methionine is the "Achilles' heel" of this peptide. It is highly susceptible to oxidation.[1] Converting the thioether (-S-) to a sulfoxide (-S=O) or sulfone (-SO2-) drastically alters the peptide's conformation, destroying its affinity for opioid receptors.
Cleavage Targets Tyr (3), Arg (4, 7) The phenolic ring of Tyrosine and the guanidino group of Arginine are susceptible to electrophilic attack (chlorination) by hypochlorite (bleach), leading to rapid denaturation.
C-Terminus -NH2 (Amide) The amide cap protects against carboxypeptidases. Chemical hydrolysis removes this cap, reverting it to a free acid and reducing stability/activity.

Part 3: Pre-Disposal Deactivation (The "Kill" Step)

For aqueous waste or residual amounts in glassware, we utilize a Chemical Oxidation Protocol . This is a self-validating step: the reagent change (smell/color) confirms the reaction.

Protocol: Hypochlorite Oxidation

Reagent: 10% Sodium Hypochlorite (Standard Laboratory Bleach), fresh. Mechanism: Oxidative cleavage of peptide bonds and oxidation of Met-Met sulfur to sulfones.

Step-by-Step:

  • Preparation: Perform in a Fume Hood . (Reaction with Arginine may release small amounts of chloramines).

  • Dilution: If the peptide is in a concentrated solution (>1 mg/mL), dilute 1:10 with water.

  • Activation: Add an equal volume of 10% Bleach to the peptide solution.

  • Incubation: Allow to stand for 30 minutes .

    • Validation: The solution should smell strongly of chlorine. If the smell fades rapidly, add more bleach (the peptide is consuming the oxidant).

  • Quenching (Optional but Recommended): If disposing into a mixed organic waste stream, quench excess bleach with Sodium Thiosulfate to prevent reaction with organic solvents.

  • Disposal: Pour the deactivated mixture into the Aqueous Hazardous Waste container (pH adjusted if required by local EHS).

Part 4: Waste Stream Segregation[2]

Proper segregation prevents cross-contamination and ensures regulatory compliance (RCRA/EPA).

Quantitative Waste Classification Table
Waste TypeCompositionContainer LabelFinal Destination
Solid Waste Vials, contaminated gloves, weigh boats, lyophilized powder residue.Hazardous Solid (Yellow Bag/Bin)High-Temp Incineration (Preferred)
HPLC Waste Acetonitrile, Methanol, TFA, Peptide.Organic Solvents Fuel Blending / Incineration
Aqueous Waste Buffers, dissolved peptide (non-solvent).Aqueous Basic (after bleach)Wastewater Treatment (Post-Neutralization)
Sharps Needles used for injection/reconstitution.Biohazard Sharps Autoclave + Incineration
Workflow Visualization: Disposal Decision Tree

DisposalWorkflow Start Peptide Waste Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Vials, PPE, Powder) StateCheck->Solid Dry Liquid Liquid Waste StateCheck->Liquid Wet BinSolid Hazardous Solid Bin (Label: Bioactive Peptide) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic / HPLC (ACN, MeOH, TFA) SolventCheck->Organic >10% Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous Mostly Water BinOrganic Organic Waste Carboy (Do NOT Bleach) Organic->BinOrganic Deactivation Deactivation Step (Add 10% Bleach, 30 mins) Aqueous->Deactivation Pre-treatment BinAqueous Aqueous Waste Carboy Deactivation->BinAqueous Destruction FINAL: Incineration BinSolid->Destruction BinOrganic->Destruction BinAqueous->Destruction

Figure 1: Decision Logic for Adrenorphin Waste Segregation. Note that Organic streams bypass bleach treatment to avoid creating toxic chlorinated solvents.

Part 5: Spill Response Protocol

In the event of a powder spill or high-concentration solution spill, immediate containment is required to prevent aerosolization (inhalation hazard).

Emergency Protocol
  • Isolate: Evacuate the immediate area. Mark "Bioactive Spill."

  • PPE: Don double nitrile gloves, safety goggles, and an N95/P100 respirator (if powder is airborne).

  • Contain: Cover the spill with paper towels.

  • Deactivate: Gently pour 10% Bleach over the towels (working from outside in). Avoid splashing.

    • Why: This prevents the powder from becoming airborne and begins immediate chemical breakdown.

  • Wait: Allow 15 minutes contact time.

  • Clean: Scoop up soaked towels into a Biohazard/Chemical waste bag. Wipe area with water, then ethanol.

Workflow Visualization: Spill Remediation

SpillResponse Spill Spill Detected Isolate 1. Isolate & PPE (Double Gloves, Mask) Spill->Isolate Cover 2. Cover with Absorbent Pads Isolate->Cover Bleach 3. Saturate with 10% Bleach Cover->Bleach Wait 4. Wait 15 Mins (Oxidation) Bleach->Wait Dispose 5. Collect as Hazardous Solid Wait->Dispose

Figure 2: Sequential workflow for managing bioactive peptide spills.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (2024). Adrenorphin - Compound Summary. National Center for Biotechnology Information. [Link]

Sources

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